N-(1-adamantylmethyl)-2-(4-isobutylphenyl)propanamide
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Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE is a synthetic compound that features an adamantane moiety, which is known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE can undergo several types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and adamantane groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Substitution reactions often involve the use of catalysts like copper(II) acetate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of hydroxylated derivatives.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential bioactive properties, including antiviral and anticancer activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of high-energy fuels and thermally stable materials.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A compound with similar structural features but different functional groups.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with distinct chemical properties.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE is unique due to its combination of an adamantane moiety with a phenylpropanamide structure. This combination imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C24H35NO |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C24H35NO/c1-16(2)8-18-4-6-22(7-5-18)17(3)23(26)25-15-24-12-19-9-20(13-24)11-21(10-19)14-24/h4-7,16-17,19-21H,8-15H2,1-3H3,(H,25,26) |
InChI Key |
QMSYBJQICPIOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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